4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine and its derivatives have been extensively studied for their synthesis and biological activities. A study by Bakr et al. (2016) synthesized a new group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives and evaluated them for cyclooxygenase inhibition and anti-inflammatory activity (Bakr, Azouz, & Abdellatif, 2016). Another research by Kaping et al. (2020) focused on synthesizing antipyrinyl-pyrazolo[1,5-a]pyrimidines, highlighting their anti-inflammatory and anti-cancer activities (Kaping, Sunn, Singha, & Vishwakarma, 2020).
Chemical Synthesis Methods
Studies also delve into the chemical synthesis methods of these compounds. Zheng and Atta (2011) provided a novel synthetic method for preparing various 5-aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]-pyrimidines (Zheng & Atta, 2011). Quiroga et al. (2008) reported the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, emphasizing an efficient synthesis process (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2008).
Anticancer Activities
The anticancer activities of these compounds are also a major area of research. Abdellatif et al. (2014) synthesized new Pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for their antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014). Rahmouni et al. (2016) explored a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones for their cytotoxicity and 5-lipoxygenase inhibition activities, demonstrating their potential as anticancer agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Pharmacokinetics and Drug-Likeness
In the context of pharmacokinetics and drug-likeness, Atta et al. (2019) conducted a study on new glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines, showing inhibition of proliferation of MCF-7 human breast cancer cells and indicating acceptable predicted pharmacokinetics and drug-likeness properties (Atta, Farahat, Al-Shargabi, Marei, Ibrahim, Bekhit, & El Ashry, 2019).
Properties
Molecular Formula |
C17H16N6 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H16N6/c1-11-9-12(2)22(21-11)16-15-10-18-23(14-7-5-4-6-8-14)17(15)20-13(3)19-16/h4-10H,1-3H3 |
InChI Key |
SVVOJSDMHHIDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC3=C2C=NN3C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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